

# Spectroscopic and Analytical Profile of 4-Nitrophenyl Chloroacetate: A Technical Guide

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## Compound of Interest

Compound Name: *4-Nitrophenyl chloroacetate*

Cat. No.: *B1200777*

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## Introduction

**4-Nitrophenyl chloroacetate** is a valuable reagent in organic synthesis, often utilized for the introduction of a chloroacetyl group. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenyl chloroacetate**. Due to a notable scarcity of published experimental spectra for this specific compound, this guide presents a detailed analysis of its closely related analogues, 4-nitrophenyl chloroformate and 4-nitrophenyl acetate, to predict and interpret the spectroscopic characteristics of **4-nitrophenyl chloroacetate**. Predicted mass spectrometry data for the title compound is also included.

## Data Presentation

The spectroscopic data for **4-nitrophenyl chloroacetate** and its analogues are summarized in the following tables for ease of comparison.

Table 1: Predicted Spectroscopic Data for **4-Nitrophenyl Chloroacetate** ( $C_8H_6ClNO_4$ )

Spectroscopic Technique	Predicted Data
$^1\text{H}$ NMR	Aromatic Protons (AA'BB' system): $\delta$ 7.4-7.6 (d, 2H), $\delta$ 8.2-8.4 (d, 2H); Methylene Protons: $\delta$ 4.5-4.8 (s, 2H)
$^{13}\text{C}$ NMR	Carbonyl Carbon: ~165 ppm; Methylene Carbon: ~40 ppm; Aromatic C-O: ~155 ppm; Aromatic C-NO <sub>2</sub> : ~145 ppm; Aromatic CH: ~122 ppm, ~125 ppm
FTIR (cm <sup>-1</sup> )	C=O stretch (ester): ~1770-1790; C-O stretch: ~1200-1250; NO <sub>2</sub> stretch (asymmetric): ~1520-1540; NO <sub>2</sub> stretch (symmetric): ~1340-1360; C-Cl stretch: ~700-800
Mass Spectrometry (m/z)	[M+H] <sup>+</sup> : 216.00582; [M+Na] <sup>+</sup> : 237.98776; [M-H] <sup>-</sup> : 213.99126[1]

Table 2: Experimental Spectroscopic Data for 4-Nitrophenyl Chloroformate (C<sub>7</sub>H<sub>4</sub>CINO<sub>4</sub>)

Spectroscopic Technique	Reported Data
$^{13}\text{C}$ NMR (in CDCl <sub>3</sub> )	$\delta$ 155.4, 152.4, 145.3, 125.3, 121.8[2][3]
FTIR (KBr Pellet, cm <sup>-1</sup> )	Major peaks observed. A representative spectrum is available at ChemicalBook.[4]
Mass Spectrometry (GC-MS, m/z)	Molecular Ion (M <sup>+</sup> ): 201; Major Fragments: 63, 65[5]

Table 3: Experimental Spectroscopic Data for 4-Nitrophenyl Acetate (C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>)

Spectroscopic Technique	Reported Data
<sup>1</sup> H NMR	A spectrum is available at ChemicalBook. <a href="#">[6]</a>
<sup>13</sup> C NMR	A spectrum is available at ChemicalBook. <a href="#">[7]</a>
FTIR	A spectrum is available at ChemicalBook.
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): 181.15 <a href="#">[8]</a>

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are representative procedures and may require optimization based on the specific instrumentation used.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution should be filtered into a clean 5 mm NMR tube.[\[2\]](#)
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[\[9\]](#)[\[10\]](#)
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).[\[11\]](#)

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.[\[12\]](#)[\[13\]](#)

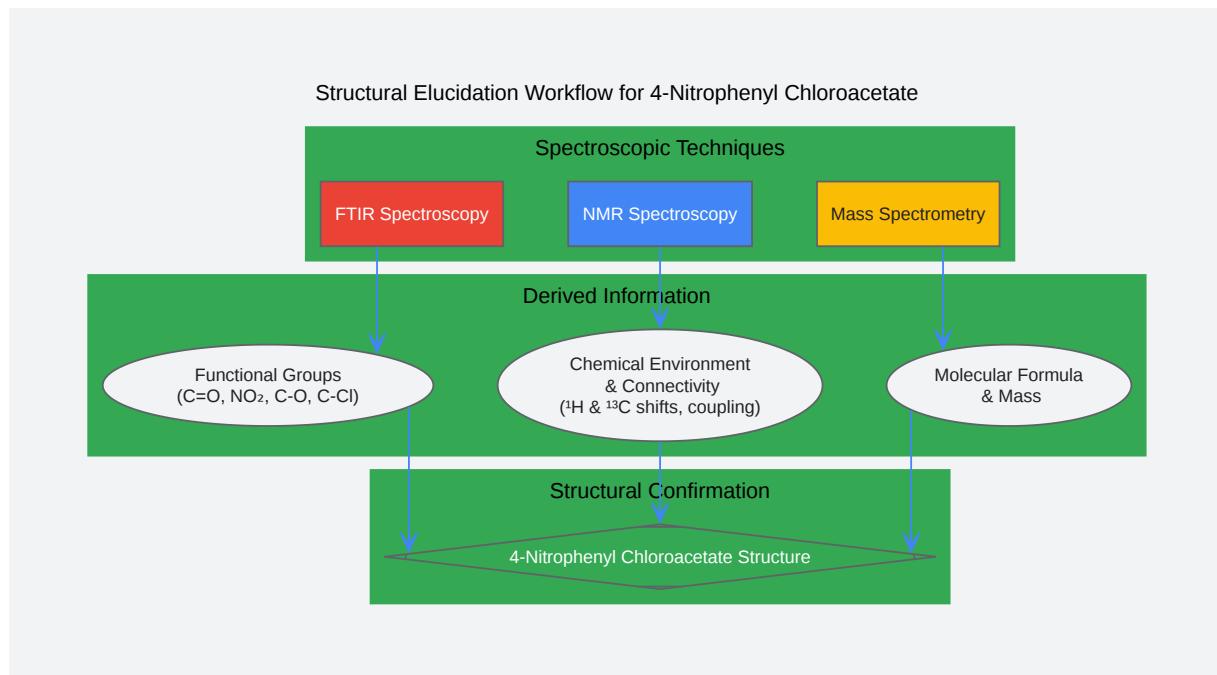
- Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).[\[12\]](#)[\[14\]](#)[\[15\]](#)

### 3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[\[16\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[17\]](#)[\[18\]](#)
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[17\]](#)[\[19\]](#)
- Detection: The detector records the abundance of each ion at a specific  $\text{m/z}$ , generating a mass spectrum.[\[17\]](#)[\[18\]](#)

## Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of **4-nitrophenyl chloroacetate** using various spectroscopic techniques.



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